N'-[(4-chlorophenyl)sulfonyl]-4-fluoro-N,N-dimethylbenzenecarboximidamide
Description
N’-[(4-chlorophenyl)sulfonyl]-4-fluoro-N,N-dimethylbenzenecarboximidamide is a complex organic compound characterized by the presence of a sulfonyl group, a fluorine atom, and a carboximidamide moiety
Properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-4-fluoro-N,N-dimethylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2S/c1-19(2)15(11-3-7-13(17)8-4-11)18-22(20,21)14-9-5-12(16)6-10-14/h3-10H,1-2H3/b18-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXMQZLJTGNWNX-SDXDJHTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C(=N\S(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196268 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-chlorophenyl)sulfonyl]-4-fluoro-N,N-dimethylbenzenecarboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluoroaniline under controlled conditions to form an intermediate. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-chlorophenyl)sulfonyl]-4-fluoro-N,N-dimethylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenecarboximidamide derivatives.
Scientific Research Applications
N’-[(4-chlorophenyl)sulfonyl]-4-fluoro-N,N-dimethylbenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N’-[(4-chlorophenyl)sulfonyl]-4-fluoro-N,N-dimethylbenzenecarboximidamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to its targets, while the carboximidamide moiety may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Chlorophenyl)sulfonyl]glycine
- N-[(4-Chlorophenyl)sulfonyl]-β-alanine
- N-[(4-Chlorophenyl)sulfonyl]phenylalanine
Uniqueness
N’-[(4-chlorophenyl)sulfonyl]-4-fluoro-N,N-dimethylbenzenecarboximidamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
